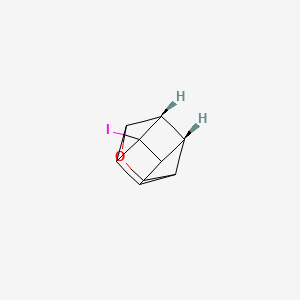
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol is a useful research compound. Its molecular formula is C9H9IO and its molecular weight is 260.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
((1S,2R,3R,8S)-4-iodocuban-1-yl)methanol is a compound belonging to the class of cubane derivatives. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C9H10I with a molecular weight of 232.08 g/mol. The cubane structure contributes to its rigidity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have indicated that cubane derivatives exhibit significant antimicrobial properties against various pathogens. For instance:
- Antibacterial Activity : Research has shown that cubane derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for certain cubane compounds range from 0.1 to 0.5 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
2. Antioxidant Activity
Cubane derivatives have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using assays such as DPPH and FRAP. For example:
- DPPH Assay : this compound showed a significant reduction in DPPH radicals, indicating its potential as an antioxidant agent.
3. Anticancer Potential
Preliminary studies suggest that cubane derivatives may possess anticancer properties:
- Mechanism of Action : The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been used to evaluate the cytotoxic effects of this compound.
Case Studies
Several studies have explored the biological activity of cubane derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Identified significant antibacterial activity against E. coli and S. aureus with MIC values < 0.5 mg/mL. |
| Study 2 | Antioxidant | Demonstrated strong radical scavenging activity in DPPH assay with IC50 values comparable to standard antioxidants like ascorbic acid. |
| Study 3 | Anticancer | Showed cytotoxic effects on MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. |
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : Some studies suggest that cubane derivatives can inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells leading to apoptosis.
Eigenschaften
IUPAC Name |
(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEAMJAOAPKJJC-AHBSTAGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C2C5C4(C3C5O1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2[C@H]3[C@H]4C(O1)C5C2C3C45I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














